molecular formula C16H25NO3S B4234617 2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No.: B4234617
M. Wt: 311.4 g/mol
InChI Key: LOJJBNSAYUZLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and two methyl groups (-CH₃) at the 4- and 5-positions on the benzene ring. The sulfonamide group (-SO₂NH-) is linked to a 2-methylcyclohexyl substituent, introducing steric bulk and conformational flexibility. The compound’s lipophilicity is influenced by the methylcyclohexyl group, which may enhance membrane permeability compared to less bulky analogs .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11-7-5-6-8-14(11)17-21(18,19)16-10-13(3)12(2)9-15(16)20-4/h9-11,14,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJBNSAYUZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzenesulfonamides with variations in aromatic substituents and amine-linked groups. Below is a comparative analysis:

Compound Name Aromatic Substituents Sulfonamide-Linked Group Key Properties
2-Methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide (Target) 2-OCH₃, 4-CH₃, 5-CH₃ 2-Methylcyclohexyl High lipophilicity; steric hindrance may reduce solubility in polar solvents
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide 2-OCH₃, 5-trioxo-thiazolidinyl (4-Methoxyphenyl)methyl Electron-withdrawing trioxo-thiazolidinyl group enhances polarity; moderate solubility
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide 4-CH₃ (on benzene), 3,5-di-tert-butyl-2-hydroxy (Schiff base) Cyclohexyl with benzylideneamino Schiff base formation enables metal coordination; tert-butyl groups increase steric bulk
Key Observations :
  • Electron-Donating vs. In contrast, the trioxo-thiazolidinyl group in the analog from introduces electron-withdrawing effects, altering reactivity and binding interactions .
  • Steric Effects : The 2-methylcyclohexyl group in the target compound creates greater steric hindrance compared to the (4-methoxyphenyl)methyl group in ’s analog. This may limit interactions with flat binding pockets but improve penetration through lipid membranes .
  • Functional Group Diversity : The Schiff base in ’s compound allows for metal coordination, a feature absent in the target compound, suggesting divergent applications in catalysis or chelation therapy .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity :
  • The target compound’s methylcyclohexyl group likely reduces aqueous solubility compared to analogs with polar substituents (e.g., trioxo-thiazolidinyl or methoxybenzyl groups).
  • Lipophilicity (logP) is estimated to be higher than ’s analog due to the cyclohexyl group’s nonpolar nature .

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C15H23N1O2S1
  • Molecular Weight : 285.42 g/mol
  • CAS Number : [Not provided in search results]

Anticancer Properties

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including those with methoxy groups, as effective anticancer agents. Notably, compounds similar to this compound have shown promise in targeting specific pathways involved in cancer progression.

  • Targeting STAT3 and Tubulin : A related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, has been reported to act as a dual-target inhibitor against STAT3 and tubulin, demonstrating significant inhibitory effects on various cancer cell lines (IC50 values ranging from 1.35 μM to 3.04 μM) and effectively reducing tumor growth in xenograft models .

The mechanism by which benzenesulfonamides exert their biological effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds like DL14 have been shown to bind competitively to the colchicine site on tubulin, inhibiting its polymerization .
  • STAT3 Inhibition : These compounds can also inhibit the phosphorylation of STAT3, a transcription factor that is frequently activated in cancers .

Data Table

Compound NameIC50 (μM)TargetStudy Reference
4-Methoxy-N-(1-naphthyl)benzenesulfonamide1.35A549 (Lung Cancer)
2.85MDA-MB-231 (Breast Cancer)
3.04HCT-116 (Colon Cancer)
0.83Tubulin
6.84STAT3

Case Study 1: Antitumor Efficacy

A study involving the administration of a related benzenesulfonamide demonstrated over 80% inhibition of tumor growth in xenograft models. The compound was administered at varying dosages to assess efficacy and toxicity levels.

Case Study 2: Mechanistic Insights

In vitro studies on cell lines showed that treatment with the compound led to significant downregulation of genes associated with tumor growth and proliferation. This suggests a multifaceted approach where both direct inhibition of key proteins and modulation of gene expression contribute to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.